Dihydronarwedine Demonstrates Direct GSK-3β Inhibition, a Target Not Engaged by Narwedine or Galanthamine
In contrast to its structurally related analogs narwedine and galanthamine, which are characterized by their acetylcholinesterase (AChE) inhibitory activities , dihydronarwedine exhibits a distinct pharmacological profile as a direct inhibitor of glycogen synthase kinase 3β (GSK-3β). At a concentration of 10 µM, dihydronarwedine inhibits recombinant human GSK-3β activity by 39% . No comparable GSK-3β inhibition data have been reported for narwedine or galanthamine at relevant concentrations, indicating a unique biological target engagement for dihydronarwedine within this chemical class.
| Evidence Dimension | GSK-3β enzyme inhibition (recombinant human) |
|---|---|
| Target Compound Data | 39% inhibition at 10 µM |
| Comparator Or Baseline | Narwedine / Galanthamine (no reported GSK-3β inhibition at relevant concentrations) |
| Quantified Difference | Dihydronarwedine exhibits quantifiable GSK-3β inhibition, whereas narwedine and galanthamine do not. |
| Conditions | In vitro enzymatic assay using recombinant human GSK-3β |
Why This Matters
This distinct target profile enables researchers to specifically modulate the Wnt/β-catenin signaling pathway without confounding AChE inhibition, a critical differentiator for mechanistic studies in Alzheimer's disease and oncology.
